{1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol
CAS No.: 853752-82-6
Cat. No.: VC21383817
Molecular Formula: C19H22N2O2
Molecular Weight: 310.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 853752-82-6 |
|---|---|
| Molecular Formula | C19H22N2O2 |
| Molecular Weight | 310.4g/mol |
| IUPAC Name | [1-[3-(4-ethylphenoxy)propyl]benzimidazol-2-yl]methanol |
| Standard InChI | InChI=1S/C19H22N2O2/c1-2-15-8-10-16(11-9-15)23-13-5-12-21-18-7-4-3-6-17(18)20-19(21)14-22/h3-4,6-11,22H,2,5,12-14H2,1H3 |
| Standard InChI Key | ZHEVSGYCBUNQHO-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CO |
| Canonical SMILES | CCC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CO |
Introduction
The compound {1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol is a complex organic molecule featuring a benzimidazole core, which is a common structure in pharmaceuticals and biological agents due to its diverse biological activities. This compound is not explicitly mentioned in the provided search results, but we can infer its properties and potential applications based on similar compounds and the general chemistry of benzimidazoles.
Synthesis and Preparation
The synthesis of {1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol would likely involve multiple steps, starting with the formation of the benzimidazole core. This could be achieved through condensation reactions involving appropriate precursors, followed by alkylation with a 4-ethylphenoxypropyl group and finally the introduction of the methanol group.
| Step | Reaction | Conditions |
|---|---|---|
| 1. Benzimidazole Formation | Condensation of o-phenylenediamine with a carboxylic acid derivative. | High temperature, acidic conditions. |
| 2. Alkylation | Reaction with 4-ethylphenoxypropyl halide. | Basic conditions, solvent like DMF. |
| 3. Methanol Group Introduction | Hydrolysis or reaction with a methanol derivative. | Mild conditions, possibly enzymatic. |
Biological Activity and Potential Applications
Benzimidazoles are known for their broad spectrum of biological activities, including antimicrobial, anticancer, and antiparasitic effects . The specific compound {1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol may exhibit similar properties, depending on its ability to interact with biological targets.
| Potential Activity | Mechanism |
|---|---|
| Antimicrobial | Inhibition of essential microbial enzymes or processes. |
| Anticancer | Interference with cell cycle or DNA replication. |
| Antiparasitic | Disruption of parasite metabolism or survival pathways. |
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